Cas no 220394-96-7 (3,3-dimethyl-1-(piperidin-4-yl)urea)

3,3-dimethyl-1-(piperidin-4-yl)urea structure
220394-96-7 structure
商品名:3,3-dimethyl-1-(piperidin-4-yl)urea
CAS番号:220394-96-7
MF:C8H17N3O
メガワット:171.240081548691
CID:5223120

3,3-dimethyl-1-(piperidin-4-yl)urea 化学的及び物理的性質

名前と識別子

    • 3,3-dimethyl-1-(piperidin-4-yl)urea
    • Urea, N,N-dimethyl-N'-4-piperidinyl-
    • インチ: 1S/C8H17N3O/c1-11(2)8(12)10-7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3,(H,10,12)
    • InChIKey: CTSDPOVPQLYUOT-UHFFFAOYSA-N
    • ほほえんだ: N(C)(C)C(NC1CCNCC1)=O

3,3-dimethyl-1-(piperidin-4-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-245216-0.05g
3,3-dimethyl-1-(piperidin-4-yl)urea
220394-96-7 95%
0.05g
$216.0 2024-06-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01023429-1g
3,3-Dimethyl-1-(piperidin-4-yl)urea
220394-96-7 95%
1g
¥2933.0 2023-03-30
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01023429-5g
3,3-Dimethyl-1-(piperidin-4-yl)urea
220394-96-7 95%
5g
¥8505.0 2023-03-30
Enamine
EN300-245216-0.1g
3,3-dimethyl-1-(piperidin-4-yl)urea
220394-96-7 95%
0.1g
$226.0 2024-06-19
Enamine
EN300-245216-0.25g
3,3-dimethyl-1-(piperidin-4-yl)urea
220394-96-7 95%
0.25g
$235.0 2024-06-19
Enamine
EN300-245216-10.0g
3,3-dimethyl-1-(piperidin-4-yl)urea
220394-96-7 95%
10.0g
$1101.0 2024-06-19
Enamine
EN300-245216-0.5g
3,3-dimethyl-1-(piperidin-4-yl)urea
220394-96-7 95%
0.5g
$246.0 2024-06-19
Enamine
EN300-245216-2.5g
3,3-dimethyl-1-(piperidin-4-yl)urea
220394-96-7 95%
2.5g
$503.0 2024-06-19
Enamine
EN300-245216-5.0g
3,3-dimethyl-1-(piperidin-4-yl)urea
220394-96-7 95%
5.0g
$743.0 2024-06-19
Enamine
EN300-245216-1.0g
3,3-dimethyl-1-(piperidin-4-yl)urea
220394-96-7 95%
1.0g
$256.0 2024-06-19

3,3-dimethyl-1-(piperidin-4-yl)urea 関連文献

3,3-dimethyl-1-(piperidin-4-yl)ureaに関する追加情報

Introduction to 3,3-dimethyl-1-(piperidin-4-yl)urea (CAS No. 220394-96-7)

3,3-dimethyl-1-(piperidin-4-yl)urea, identified by the Chemical Abstracts Service Number (CAS No.) 220394-96-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic urea derivative has garnered attention due to its unique structural properties and potential applications in drug discovery. The compound features a piperidine ring linked to a urea moiety, which is a common motif in the development of bioactive molecules. Its structural framework suggests potential interactions with biological targets, making it a valuable candidate for further investigation.

The 3,3-dimethyl-1-(piperidin-4-yl)urea molecule exhibits a distinct arrangement of functional groups that may contribute to its pharmacological activity. The presence of the piperidine ring introduces a nitrogen-rich environment, which is often associated with enhanced binding affinity to biological receptors. Additionally, the urea group can participate in hydrogen bonding interactions, further facilitating its role as a pharmacophore. These characteristics make the compound an intriguing subject for researchers exploring novel therapeutic agents.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting various disease pathways. The 3,3-dimethyl-1-(piperidin-4-yl)urea structure aligns well with this trend, as it combines structural features that are known to enhance drug-like properties. For instance, the dimethyl substitution at the 3-position of the piperidine ring may improve metabolic stability, while the urea moiety can modulate solubility and bioavailability. These attributes are crucial for optimizing pharmacokinetic profiles in drug candidates.

One of the most compelling aspects of 3,3-dimethyl-1-(piperidin-4-yl)urea is its potential in modulating enzyme activity. Enzymes play a pivotal role in numerous biological processes, and inhibiting their activity can lead to therapeutic benefits. Studies have shown that urea derivatives can serve as effective enzyme inhibitors due to their ability to form stable interactions with active sites. The 3,3-dimethyl-1-(piperidin-4-yl)urea molecule, with its optimized hydrogen bonding potential and structural flexibility, could be particularly effective in targeting specific enzymes involved in metabolic disorders or inflammatory pathways.

Moreover, the 3,3-dimethyl-1-(piperidin-4-yl)urea scaffold offers opportunities for structure-based drug design. Computational modeling and molecular dynamics simulations have become indispensable tools in modern drug discovery, allowing researchers to predict binding affinities and optimize molecular interactions. By leveraging these techniques, scientists can fine-tune the structure of 3,3-dimethyl-1-(piperidin-4-yl)urea to enhance its binding properties and improve its efficacy as a drug candidate. Such computational approaches are increasingly integral to accelerating the development of novel therapeutics.

The pharmaceutical industry has been actively exploring urea derivatives for their broad spectrum of biological activities. The 3,3-dimethyl-1-(piperidin-4-yl)urea compound exemplifies this trend, as it combines structural elements that are known to interact with biological targets effectively. For example, piperidine derivatives have been widely used in antiviral and anticancer drugs due to their ability to penetrate cellular membranes and reach intracellular targets. Similarly, urea-based compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 3,3-dimethyl-1-(piperidin-4-yl)urea. Modern synthetic methodologies allow for precise control over molecular structure, enabling researchers to tailor properties such as solubility, stability, and bioavailability. These improvements have significantly accelerated the drug discovery process, making it possible to develop novel compounds with enhanced therapeutic potential more rapidly than ever before.

In conclusion,3,3-dimethyl-1-(piperidin-4-yliurea (CAS No. 220394967) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a piperidine ring and a urea moiety positions it as an attractive candidate for further exploration in drug development. As research continues to uncover new applications for this class of compounds,220394967 may play a significant role in addressing unmet medical needs.

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